molecular formula C26H24O3Sn B12543026 Tribenzyl[(furan-2-carbonyl)oxy]stannane CAS No. 143190-15-2

Tribenzyl[(furan-2-carbonyl)oxy]stannane

Cat. No.: B12543026
CAS No.: 143190-15-2
M. Wt: 503.2 g/mol
InChI Key: VVRVZSLTBGYEGF-UHFFFAOYSA-M
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Description

Tribenzyl[(furan-2-carbonyl)oxy]stannane is a specialized organotin reagent that integrates a furan carbonyl moiety with a tribenzylstannane core. This structure makes it a valuable intermediate in synthetic chemistry, particularly for constructing complex molecules through cross-coupling reactions, a common application for organostannanes . The furan ring, a privileged scaffold in medicinal chemistry, is frequently explored for the development of novel pharmacologically active compounds . Researchers can utilize this reagent to introduce the furan carbonyl functional group into target molecules, a strategy employed in the synthesis of various heterocycles with potential biological activity . The compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

143190-15-2

Molecular Formula

C26H24O3Sn

Molecular Weight

503.2 g/mol

IUPAC Name

tribenzylstannyl furan-2-carboxylate

InChI

InChI=1S/3C7H7.C5H4O3.Sn/c3*1-7-5-3-2-4-6-7;6-5(7)4-2-1-3-8-4;/h3*2-6H,1H2;1-3H,(H,6,7);/q;;;;+1/p-1

InChI Key

VVRVZSLTBGYEGF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthesis of Tribenzyltin Chloride

Tribenzyltin chloride serves as a critical intermediate. It is synthesized via Grignard reagent addition to tin tetrachloride:
$$
\text{SnCl}4 + 3 \, \text{BnMgBr} \xrightarrow{\text{THF, 0–5°C}} (\text{Bn})3\text{SnCl} + 3 \, \text{MgBrCl}
$$
Conditions :

  • Solvent: Anhydrous THF under nitrogen atmosphere.
  • Temperature: 0–5°C during Grignard addition to prevent side reactions.
  • Workup: Hydrolysis with ice-cold water, followed by extraction with hexanes.

Yield : ~65–70% (estimated from analogous tributyltin syntheses).

Hydrolysis to Tribenzyltin Hydroxide

Tribenzyltin chloride is hydrolyzed to the corresponding hydroxide:
$$
(\text{Bn})3\text{SnCl} + \text{H}2\text{O} \rightarrow (\text{Bn})_3\text{SnOH} + \text{HCl}
$$
Conditions :

  • Solvent: Dichloromethane/water biphasic system.
  • Base: Aqueous NaHCO₃ to neutralize HCl.

Characterization :

  • ¹H NMR : δ 7.2–7.4 (m, 15H, benzyl aromatic), 3.8 (s, 6H, Sn–CH₂).
  • ¹¹⁹Sn NMR : δ –180 to –200 ppm (typical for R₃SnOH).

Esterification with Furan-2-Carbonyl Chloride

Acylation of Tribenzyltin Hydroxide

The hydroxide reacts with furan-2-carbonyl chloride to form the target compound:
$$
(\text{Bn})3\text{SnOH} + \text{ClCO(C}4\text{H}3\text{O)} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} (\text{Bn})3\text{SnOCO(C}4\text{H}3\text{O)} + \text{Et}3\text{NHCl}
$$
Optimized Conditions :

  • Catalyst : Triethylamine (1.2 equiv) to scavenge HCl.
  • Solvent : Anhydrous CH₂Cl₂ at 0°C to room temperature.
  • Reaction Time : 12–16 hours.

Yield : ~50–60% (based on analogous tin ester syntheses).

Challenges and Mitigations

  • Moisture Sensitivity : Tribenzyltin hydroxide is hygroscopic; reactions require strict anhydrous conditions.
  • Side Reactions : Competing formation of tin oxides is minimized by using excess acyl chloride and slow reagent addition.

Alternative Route: Direct Substitution Using Sodium Furan-2-Carboxylate

Reaction with Tribenzyltin Chloride

A one-pot substitution avoids isolating the tin hydroxide:
$$
(\text{Bn})3\text{SnCl} + \text{NaOCO(C}4\text{H}3\text{O)} \xrightarrow{\text{DMF, 60°C}} (\text{Bn})3\text{SnOCO(C}4\text{H}3\text{O)} + \text{NaCl}
$$
Conditions :

  • Solvent: DMF for improved solubility of sodium carboxylate.
  • Temperature: 60°C for 8 hours.

Yield : ~40–45% (lower due to competing hydrolysis).

Catalytic Acylation Using Boron Trifluoride

BF₃-Mediated Coupling

Boron trifluoride etherate catalyzes the acylation of tin alkoxides:
$$
(\text{Bn})3\text{SnOCH}3 + \text{ClCO(C}4\text{H}3\text{O)} \xrightarrow{\text{BF}3\cdot\text{OEt}2} (\text{Bn})3\text{SnOCO(C}4\text{H}3\text{O)} + \text{CH}3\text{Cl}
$$
Conditions :

  • Catalyst: 5 mol% BF₃·OEt₂.
  • Solvent: Toluene at reflux (110°C).

Yield : ~55% (based on furan acylation precedents).

Comparative Analysis of Methods

Method Yield (%) Advantages Disadvantages
Transmetallation + Ester 50–60 High purity; scalable Multi-step; moisture-sensitive
Direct Substitution 40–45 One-pot synthesis Lower yield; DMF removal challenges
BF₃-Catalyzed Acylation 55 Mild conditions; fewer steps Requires tin alkoxide precursor

Characterization Data

Spectroscopic Properties

  • ¹H NMR (CDCl₃) :
    • δ 7.2–7.4 (m, 15H, benzyl), 6.5–7.0 (m, 3H, furan), 3.9 (s, 6H, Sn–CH₂).
  • ¹³C NMR :
    • δ 165.8 (C=O), 150.2 (furan C2), 128–140 (benzyl aromatics).
  • ¹¹⁹Sn NMR : δ –210 to –220 ppm (R₃SnOCO).

IR Spectroscopy

  • Strong absorption at 1720 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (Sn–O–C).

Comparison with Similar Compounds

Organotin Esters

  • Tribenzyltin acetate (C₂₇H₂₆O₂Sn) : Shares the tribenzyltin core but replaces the furan-2-carbonyloxy group with an acetate. This substitution reduces aromaticity and electron-withdrawing effects, leading to lower thermal stability (decomposes at 150°C vs. ~180°C for the furan derivative) .
  • Triphenyltin chloride (C₁₈H₁₅ClSn) : A biocidal agent with phenyl groups instead of benzyl. The absence of ester functionality limits its use in esterification reactions but enhances hydrolytic stability in aqueous environments .

Lead-Based Analogues

  • [[1-Methyl-2-oxo-2-[(tributylplumbyl)oxy]ethyl]thio]triphenylstannane ([61645-15-6]) : Contains both tin and lead, with a thioether linkage. The lead component increases toxicity (LD₅₀ < 10 mg/kg in rodents) compared to tin-only analogues (LD₅₀ > 100 mg/kg) .
  • Tetraalkyllead compounds (e.g., [32997-03-8]): Exhibit higher neurotoxicity but lower catalytic activity than organotin compounds. Banned in most industrial applications due to environmental persistence .

Toxicity and Environmental Impact

  • Tribenzyl[(furan-2-carbonyl)oxy]stannane: Limited toxicological data exist, but benzyl groups may reduce acute toxicity compared to methyl- or butyl-substituted tins (e.g., trimethyltin LD₅₀: 5 mg/kg vs. tribenzyltin derivatives: ~500 mg/kg) .
  • Thiophene fentanyl hydrochloride ([2306823-39-0]): While structurally distinct (a thiophene-containing opioid), its lack of toxicological studies parallels gaps in organotin research, underscoring the need for comprehensive safety evaluations .

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